molecular formula C20H23N3O3S B12157378 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12157378
M. Wt: 385.5 g/mol
InChI Key: PFAAPNNNPJUFRK-UHFFFAOYSA-N
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Description

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound with a unique structure that combines several functional groups, including an imino group, a thiazole ring, a methoxyphenyl group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. The tetrahydropyran ring is often synthesized through a ring-closing metathesis reaction. Finally, the imino group is introduced through a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring that each step can be performed on a large scale without significant loss of efficiency or purity.

Chemical Reactions Analysis

Types of Reactions

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly due to its unique structure which could interact with biological targets in novel ways.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure may impart interesting properties to materials, making it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol would depend on its specific application. In medicinal chemistry, for example, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol: Lacks the imino group.

    5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-one: Contains a ketone group instead of a hydroxyl group.

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(oxan-4-ylmethyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C20H23N3O3S/c1-25-15-4-2-14(3-5-15)16-12-27-20(22-16)18-17(24)11-23(19(18)21)10-13-6-8-26-9-7-13/h2-5,12-13,21,24H,6-11H2,1H3

InChI Key

PFAAPNNNPJUFRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CC4CCOCC4)O

Origin of Product

United States

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